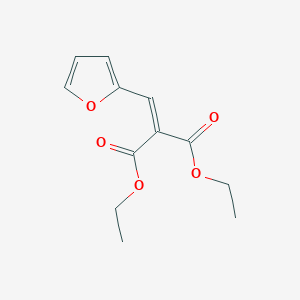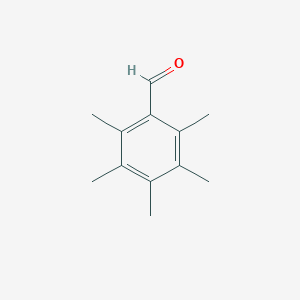
Natrium-3-Aminobenzoat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3-aminobenzoate, also known as sodium aminobenzoate, is a white crystalline powder that is used in many applications. It is an important compound in the production of dyes, pharmaceuticals, and other chemicals. It is also used in food and beverage as a preservative and flavor enhancer. Sodium 3-aminobenzoate has been studied extensively for its biochemical and physiological effects, as well as its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Umfassende Analyse der Anwendungen von Natrium-3-Aminobenzoat
This compound, auch bekannt als m-Aminobenzoesäure-Natriumsalz, ist eine Verbindung mit einer breiten Palette von Anwendungen in der wissenschaftlichen Forschung. Nachfolgend finden Sie eine detaillierte Analyse seiner einzigartigen Anwendungen in verschiedenen Bereichen.
Pharmazeutischer Baustein: This compound dient aufgrund seiner strukturellen Flexibilität als vielseitiger Baustein in der Pharmaindustrie. Es kann sowohl an der Amino- als auch an der Carboxylgruppe substituiert werden, was es ideal für die Entwicklung einer Vielzahl neuartiger Moleküle mit potenziellen therapeutischen Anwendungen macht .
Krebsforschung: Von this compound abgeleitete Verbindungen haben in der Krebsforschung Potenzial gezeigt. Sie weisen Eigenschaften auf, die in zukünftigen klinischen Studien genutzt werden könnten, um Krebszellen anzugreifen und das Tumorwachstum zu hemmen .
Therapie der Alzheimer-Krankheit: Forschungsergebnisse deuten darauf hin, dass Derivate von this compound Anwendungen in der Alzheimer-Therapie haben könnten. Diese Verbindungen könnten eine Rolle bei der Entwicklung von Behandlungen spielen, die das Fortschreiten dieser neurodegenerativen Erkrankung verlangsamen .
Antimikrobielle und antivirale Wirkstoffe: Die antimikrobiellen und antiviralen Eigenschaften von this compound machen es zu einem Kandidaten für die Entwicklung neuer Medikamente zur Bekämpfung von bakteriellen und viralen Infektionen .
Antioxidative Eigenschaften: Es wurde beobachtet, dass Derivate von this compound antioxidative Eigenschaften besitzen, die nützlich sind, um Zellen vor oxidativem Stress zu schützen, und in der Behandlung verschiedener Erkrankungen im Zusammenhang mit oxidativem Stress eingesetzt werden könnten .
Entzündungshemmende Anwendungen: Aufgrund seiner entzündungshemmenden Wirkungen könnte this compound in der Forschung und Entwicklung von Behandlungen für entzündliche Erkrankungen eingesetzt werden .
Entwicklung von Lokalanästhetika: Die Verbindung wurde bei der Entwicklung von Benzoatverbindungen eingesetzt, die als Lokalanästhetika wirken. Diese sind entscheidend für Verfahren, die eine vorübergehende Schmerzlinderung erfordern, ohne das Bewusstsein zu beeinträchtigen, wie z. B. bei kleineren Operationen .
Biochemische Forschung: This compound ist in der biochemischen Forschung beteiligt, insbesondere in Studien im Zusammenhang mit Enzymaktivitäten und Stoffwechselwegen. Es dient als Substrat für bestimmte Enzyme, was für das Verständnis von Stoffwechselprozessen in Organismen unerlässlich ist .
Zukünftige Richtungen
The use of Sodium 3-aminobenzoate and similar compounds in medical and pharmaceutical applications is an area of ongoing research. For instance, aminobenzoic acid is used to reduce the progression of penile deviation in Peyronie’s Disease in adults . Future research may explore new therapeutic uses for these compounds.
Wirkmechanismus
Target of Action
Sodium 3-aminobenzoate, also known as aminobenzoic acid, primarily targets the p-hydroxybenzoate hydroxylase . This enzyme plays a crucial role in the degradation of 3-aminobenzoate . Additionally, Sodium 3-aminobenzoate acts on nerve endings and nerve trunks, making it an effective local anesthetic .
Mode of Action
Sodium 3-aminobenzoate interacts with its targets by binding to specific parts of the sodium ion (Na+) channel on the nerve membrane . This interaction reduces the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . As a result, it reduces the excitability of the membrane without affecting the resting potential .
Biochemical Pathways
The biodegradation pathway of 3-aminobenzoate has been documented . Sodium 3-aminobenzoate is involved in the degradation of 3-aminobenzoate, leading to the production of 5-aminosalicylate . This process incorporates one oxygen atom from dioxygen into the product .
Pharmacokinetics
The pharmacokinetics of Sodium 3-aminobenzoate is similar to other local anesthetics. It is rapidly distributed into highly perfused tissues and eliminated . The elimination of Sodium 3-aminobenzoate from plasma is characterized by a very rapid initial phase followed by a relatively slow terminal phase . The pharmacokinetic parameters of uptake, clearance, and metabolic clearance are influenced by temperature .
Result of Action
The result of Sodium 3-aminobenzoate’s action is a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment . It has been shown to have a good local anesthetic effect .
Action Environment
The action, efficacy, and stability of Sodium 3-aminobenzoate can be influenced by environmental factors. For instance, the pharmacokinetic parameters of Sodium 3-aminobenzoate, such as uptake, clearance, and metabolic clearance, increase with increasing water temperature . This suggests that the compound’s action can be influenced by the temperature of the environment.
Biochemische Analyse
Biochemical Properties
Sodium 3-aminobenzoate interacts with several enzymes, proteins, and other biomolecules. A notable enzyme is the 3-aminobenzoate 6-monooxygenase, which is involved in the degradation of 3-aminobenzoate . This enzyme catalyzes the conversion of Sodium 3-aminobenzoate to 5-aminosalicylate .
Cellular Effects
The effects of Sodium 3-aminobenzoate on cells and cellular processes are primarily related to its role in biochemical reactions. It influences cell function by participating in the degradation of 3-aminobenzoate .
Molecular Mechanism
Sodium 3-aminobenzoate exerts its effects at the molecular level through its interactions with 3-aminobenzoate 6-monooxygenase . This enzyme is capable of catalyzing the conversion of Sodium 3-aminobenzoate to 5-aminosalicylate, incorporating one oxygen atom from dioxygen into the product .
Temporal Effects in Laboratory Settings
It is known that 3-aminobenzoate 6-monooxygenase, which interacts with Sodium 3-aminobenzoate, is essential for 3-aminobenzoate degradation .
Metabolic Pathways
Sodium 3-aminobenzoate is involved in the metabolic pathway of 3-aminobenzoate degradation . It interacts with the enzyme 3-aminobenzoate 6-monooxygenase, which plays a crucial role in this pathway .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Sodium 3-aminobenzoate can be achieved through a two-step process involving the reaction of 3-nitrobenzoic acid with sodium hydroxide followed by reduction of the resulting product with hydrogen gas and palladium on carbon catalyst.", "Starting Materials": [ "3-nitrobenzoic acid", "Sodium hydroxide", "Hydrogen gas", "Palladium on carbon catalyst" ], "Reaction": [ "Step 1: Dissolve 3-nitrobenzoic acid in water and add sodium hydroxide solution to it.", "Step 2: Heat the reaction mixture until the pH reaches 8-9.", "Step 3: Allow the mixture to cool and filter the resulting product.", "Step 4: Wash the product with water and dry it.", "Step 5: Dissolve the product in ethanol and add palladium on carbon catalyst.", "Step 6: Pass hydrogen gas through the reaction mixture until the reaction is complete.", "Step 7: Filter the resulting product and wash it with water.", "Step 8: Dry the product to obtain Sodium 3-aminobenzoate." ] } | |
| 17264-94-7 | |
Molekularformel |
C7H7NNaO2 |
Molekulargewicht |
160.13 g/mol |
IUPAC-Name |
sodium;3-aminobenzoate |
InChI |
InChI=1S/C7H7NO2.Na/c8-6-3-1-2-5(4-6)7(9)10;/h1-4H,8H2,(H,9,10); |
InChI-Schlüssel |
OOYSSNNCRLBWDA-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)N)C(=O)[O-].[Na+] |
SMILES |
C1=CC(=CC(=C1)N)C(=O)[O-].[Na+] |
Kanonische SMILES |
C1=CC(=CC(=C1)N)C(=O)O.[Na] |
| 17264-94-7 | |
Verwandte CAS-Nummern |
99-05-8 (Parent) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Sodium 3-aminobenzoate in the study?
A1: In this study, Sodium 3-aminobenzoate acts as a ligand source. It provides the 3-aminobenzoate anion which coordinates to a central cobalt(II) ion, forming a complex alongside nicotinamide and water ligands []. The study focuses on characterizing the crystal structure of this complex to understand the coordination behavior and geometry.
Q2: Does the research discuss the biological activity or applications of Sodium 3-aminobenzoate itself?
A2: No, the research article primarily focuses on the structural characterization of the cobalt(II) complex. It does not delve into the independent biological activity, applications, or properties of Sodium 3-aminobenzoate beyond its role as a ligand in this specific chemical context [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chlorobenzo[b]thiophene-3-acetic acid](/img/structure/B97383.png)




![2-[2-(Methylsulfanyl)ethyl]-1,3-dioxolane](/img/structure/B97389.png)




![9-Methoxy-1,5-dimethyl-6H-pyrido[4,3-b]carbazole](/img/structure/B97403.png)



